molecular formula C23H20N2O4S B2945128 4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide CAS No. 1251688-34-2

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2945128
CAS No.: 1251688-34-2
M. Wt: 420.48
InChI Key: LPMFFYDPSIESTQ-UHFFFAOYSA-N
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Description

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a thieno[3,2-b]pyridine core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of multiple functional groups, including hydroxyl, methoxy, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated thieno[3,2-b]pyridine under palladium catalysis . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is unique due to its thieno[3,2-b]pyridine core and the presence of multiple functional groups. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

4-benzyl-7-hydroxy-N-[(4-methoxyphenyl)methyl]-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-29-17-9-7-15(8-10-17)13-24-22(27)19-20(26)21-18(11-12-30-21)25(23(19)28)14-16-5-3-2-4-6-16/h2-12,26H,13-14H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMFFYDPSIESTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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